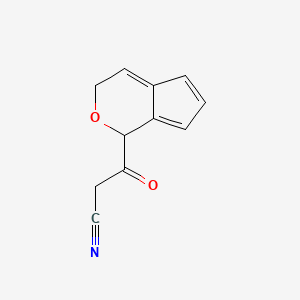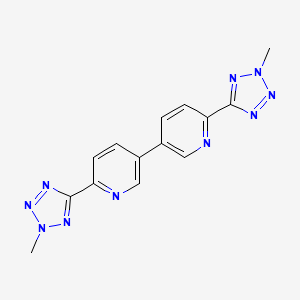
6,6'-Bis(2-methyl-2H-tetrazol-5-yl)-3,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Bis(2-methyl-2H-tetrazol-5-yl)-3,3’-bipyridine is a complex organic compound characterized by its bipyridine core and tetrazole substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(2-methyl-2H-tetrazol-5-yl)-3,3’-bipyridine typically involves the reaction of 3,3’-bipyridine with 2-methyl-2H-tetrazole under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis(2-methyl-2H-tetrazol-5-yl)-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The tetrazole rings can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
6,6’-Bis(2-methyl-2H-tetrazol-5-yl)-3,3’-bipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6’-Bis(2-methyl-2H-tetrazol-5-yl)-3,3’-bipyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various chemical and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without tetrazole substituents.
4,4’-Bis(2-methyl-2H-tetrazol-5-yl)-2,2’-bipyridine: A similar compound with tetrazole groups at different positions.
6,6’-Bis(1H-tetrazol-5-yl)-3,3’-bipyridine: A related compound with different tetrazole substituents.
Uniqueness
6,6’-Bis(2-methyl-2H-tetrazol-5-yl)-3,3’-bipyridine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
2095840-91-6 |
|---|---|
Molecular Formula |
C14H12N10 |
Molecular Weight |
320.31 g/mol |
IUPAC Name |
2-(2-methyltetrazol-5-yl)-5-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]pyridine |
InChI |
InChI=1S/C14H12N10/c1-23-19-13(17-21-23)11-5-3-9(7-15-11)10-4-6-12(16-8-10)14-18-22-24(2)20-14/h3-8H,1-2H3 |
InChI Key |
HQSQSDPIMOTCJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=CN=C(C=C3)C4=NN(N=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


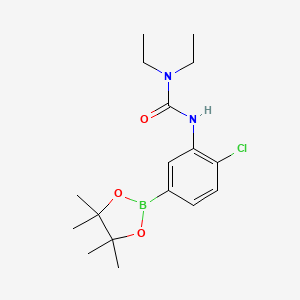

![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)
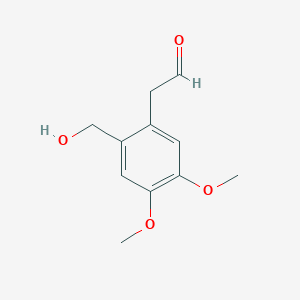
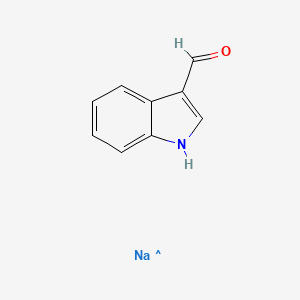
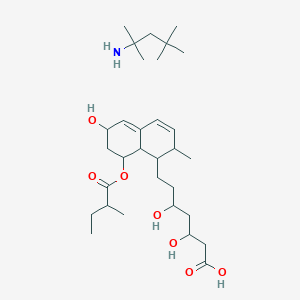

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12337959.png)

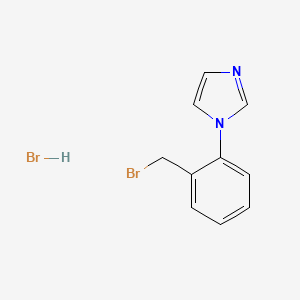
![[17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12337974.png)
![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate](/img/structure/B12337993.png)
